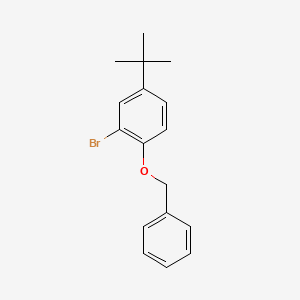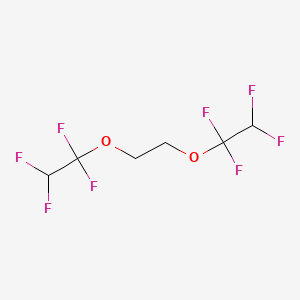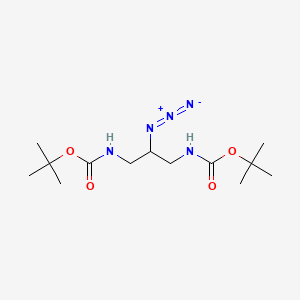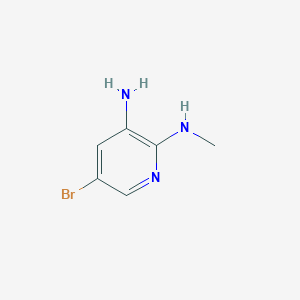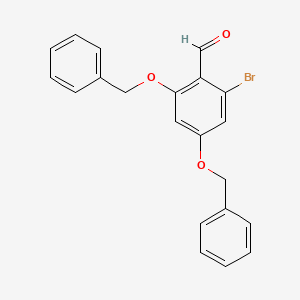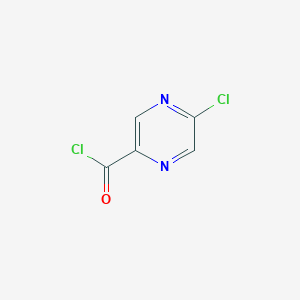
7-Bromchinoxalin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromoquinoxalin-2-amine is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core structure with a bromine atom and an amine group attached to it. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, novel 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline through a multi-step process involving the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Another study developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . These methods highlight the versatility of brominated compounds in synthesis and their potential transformation into pharmacologically relevant structures.
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoxalin-2-amine would consist of a quinoxaline ring system with a bromine atom at the 7-position and an amine group at the 2-position. The presence of these functional groups is likely to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of brominated quinolines has been studied, showing that nucleophilic substitution reactions can be used to transform 6- or 7-bromo-2-methylquinoline-5,8-diones with various amines . The regiochemistry of these reactions is significant, as it determines the position at which substitution occurs, which in turn affects the properties of the resulting compounds. The studies suggest mechanisms for the observed regioselectivity during these transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Bromoquinoxalin-2-amine are not detailed in the provided papers, the related compounds synthesized in these studies likely share some common characteristics, such as solubility in organic solvents, melting points, and reactivity towards nucleophiles. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic aromatic substitution reactions.
Relevant Case Studies
One of the case studies involves the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which were prepared from nicotinic acid and showed significant antimalarial activity . This demonstrates the potential of brominated compounds in the development of new antimalarial drugs. The ability to effect apparent cures in a mouse model of malaria with a single dose highlights the therapeutic potential of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Erdafitinib
7-Bromchinoxalin-2-amin ist ein wesentlicher Zwischenprodukt bei der Synthese des Medikaments Erdafitinib . Erdafitinib ist ein oral verabreichter, kleinmolekularer, pan-Fibroblastenwachstumsfaktor-Rezeptor (FGFR)-Inhibitor, der in den Vereinigten Staaten zur Behandlung von lokal fortgeschrittenem oder metastasiertem FGFR3- oder FGFR2-Urothelkarzinom zugelassen wurde .
Antikrebs- & Antiproliferative Aktivität
Chinoxalinderivate, einschließlich this compound, haben sich als Antikrebs- und Antiproliferationsaktivitäten erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Krebstherapien .
Antimikrobielle Aktivität
Chinoxalinderivate haben antimikrobielle Eigenschaften gezeigt . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Antibiotika eingesetzt werden könnte .
Anticonvulsivante Aktivität
Forschungen haben gezeigt, dass Chinoxalinderivate anticonvulsivante Aktivität haben können . Dies deutet darauf hin, dass this compound möglicherweise bei der Behandlung von Erkrankungen wie Epilepsie eingesetzt werden könnte .
Antituberkuloseaktivität
Es wurde festgestellt, dass Chinoxalinderivate Antituberkuloseaktivität aufweisen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Behandlungen für Tuberkulose eingesetzt werden könnte .
Antimalariaaktivität
Forschungen haben gezeigt, dass Chinoxalinderivate antimalariaaktivität haben können . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Antimalariamittel eingesetzt werden könnte .
Anti-Leishmanial-Aktivität
Es wurde festgestellt, dass Chinoxalinderivate Anti-Leishmanial-Aktivität aufweisen . Dies deutet darauf hin, dass this compound bei der Entwicklung neuer Behandlungen für Leishmaniose eingesetzt werden könnte .
Anti-HIV-Aktivität
Forschungen haben gezeigt, dass Chinoxalinderivate Anti-HIV-Aktivität haben können . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromoquinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQMZGUSCZFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571447 |
Source


|
| Record name | 7-Bromoquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212327-11-2 |
Source


|
| Record name | 7-Bromoquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
